molecular formula C12H19N3O B8500724 5-(2-Dimethylamino-ethyl)-3-methyl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one

5-(2-Dimethylamino-ethyl)-3-methyl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one

Cat. No. B8500724
M. Wt: 221.30 g/mol
InChI Key: RDVCNQGFTGHUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Dimethylamino-ethyl)-3-methyl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Dimethylamino-ethyl)-3-methyl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Dimethylamino-ethyl)-3-methyl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(2-Dimethylamino-ethyl)-3-methyl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

5-[2-(dimethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one

InChI

InChI=1S/C12H19N3O/c1-9-8-13-10-4-5-15(7-6-14(2)3)12(16)11(9)10/h8,13H,4-7H2,1-3H3

InChI Key

RDVCNQGFTGHUPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C(=O)N(CC2)CCN(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 2-[2-(2-dimethylamino-ethylamino)-ethyl]-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester (267 mg, 1 mmol) in 5 ml of toluene was added dropwise with 2M trimethyl aluminum in toluene (1 ml, 2 mmol) under an argon atmosphere. The mixture was stirred for 1 hour at room temperature and heated to reflux for another 4 hours. The reaction mixture was cooled down to 0° C. in an ice-water bath, added with 1N hydrochloric acid (10 ml) and cold water (10 ml). The mixture was adjusted to pH12 with 10% aqueous sodium hydroxide solution and extracted with dichloromethane (25 ml×5). The combined organic extracts were filtered through a pad of Celite. The filtrate was dried with anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give 5-(2-dimethylamino-ethyl)-3-methyl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one (242 mg, 97%) as a brown oil which was used as such.
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